molecular formula C7H3BrIN B1293187 3-Bromo-4-iodobenzonitrile CAS No. 1000577-94-5

3-Bromo-4-iodobenzonitrile

Cat. No. B1293187
M. Wt: 307.91 g/mol
InChI Key: COMRZEYMBSUAGN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromobenzonitrile derivatives is a topic of interest in several papers. For instance, a scalable synthesis of 2-bromo-3-fluorobenzonitrile is described using a bromodeboronation reaction catalyzed by NaOMe, demonstrating the generality of this transformation for aryl boronic acids . Another paper reports a two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles, highlighting the utility of palladium-catalyzed arylation . Additionally, an improved synthesis of a bromomethylthiazolyl-ethynyl derivative is achieved through Sonogashira coupling with 3-bromo-5-fluorobenzonitrile . These studies suggest that similar methodologies could potentially be adapted for the synthesis of 3-Bromo-4-iodobenzonitrile.

Molecular Structure Analysis

The molecular structure of bromobenzonitrile derivatives can be complex, as indicated by the synthesis of multisubstituted triphenylenes and phenanthrenes through cascade reactions involving o-bromobenzyl alcohols . Moreover, experimental and theoretical spectroscopic investigations of 4-Bromo-3-methylbenzonitrile provide insights into the electronic structure and vibrational properties of such compounds, which could be relevant when considering the molecular structure of 3-Bromo-4-iodobenzonitrile .

Chemical Reactions Analysis

The reactivity of bromobenzonitrile derivatives is explored in several papers. For example, the synthesis of tritiated bromobenzene derivatives involves exchange-tritiation, diazotization, and Sandmeyer coupling . Another study describes the moderately selective ortho-bromination of aniline to produce various bromobenzene derivatives . These reactions showcase the versatility of bromobenzonitrile derivatives in chemical synthesis, which could inform the chemical reactions analysis of 3-Bromo-4-iodobenzonitrile.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromobenzonitrile derivatives are crucial for their application in various fields. The synthesis of 5-Bromo-2-isobutoxybenzonitrile, a key intermediate of Febuxostat, demonstrates the importance of such compounds in pharmaceutical synthesis . The properties of these derivatives, such as their reactivity and stability, are influenced by their halogen substituents and the presence of the nitrile group. These aspects are important when considering the properties of 3-Bromo-4-iodobenzonitrile.

Scientific Research Applications

1. Crystallography and Material Properties

The bending properties of 4-halobenzonitrile crystals, including 4-bromobenzonitrile, are studied in crystallography. These crystals exhibit different bending properties due to their molecular formation and intermolecular interactions. For example, 4-iodobenzonitrile is known to be brittle, while 4-bromobenzonitrile exhibits plastic bending. This research is essential for understanding the material properties and potential applications in various fields, such as electronics and photonics (Veluthaparambath et al., 2022).

2. Spectroscopy and Chemical Analysis

Spectroscopic investigations of halobenzonitriles, including bromo variants, provide insights into their electronic structure, vibrational properties, and other molecular characteristics. These studies are crucial for applications in chemistry and material science, where understanding the molecular behavior under different conditions is essential (Shajikumar & Raman, 2018).

3. Chemical Synthesis and Reactions

Research into the synthesis and reactions of halobenzonitriles, including bromo and iodo variants, is significant in organic chemistry. This includes studies on various reactions and synthesis processes, which are fundamental for developing new compounds and materials with specific properties and applications (Hu et al., 2018).

Safety And Hazards

3-Bromo-4-iodobenzonitrile is associated with several hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

3-bromo-4-iodobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrIN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMRZEYMBSUAGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650226
Record name 3-Bromo-4-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-iodobenzonitrile

CAS RN

1000577-94-5
Record name 3-Bromo-4-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4-iodobenzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
H Tanida, R Muneyuki, T Tsuji - Bulletin of the Chemical Society of …, 1964 - journal.csj.jp
Bicyclo [2, 2, 1] heptane and the compounds with this skeleton have received wide attention in the past few years. They have been employed so often as a suitable model for developing …
Number of citations: 25 www.journal.csj.jp
L Liu, H Doucet - Advanced Synthesis & Catalysis, 2022 - Wiley Online Library
The reactivity of 1,2‐dihalobenzenes in palladium catalyzed polyheteroarylation via C−H bond functionalization was investigated. The first catalytic cycle using thiophene as the …
Number of citations: 2 onlinelibrary.wiley.com
L Liu, HY Huang, H Doucet - Applied Organometallic …, 2022 - Wiley Online Library
… A lower yield in 7 was obtained using the more electron-deficient 3-bromo-4-iodobenzonitrile. However, the introduction of a nitrile substituent on such compounds might be very useful …
Number of citations: 4 onlinelibrary.wiley.com
T Xu, X Hou, Y Han, H Wei, Z Li, C Chi - Angewandte Chemie, 2023 - Wiley Online Library
… [12] The synthesis of 12 began with 3bromo-4-iodobenzonitrile and followed the same synthetic route as 7. Structures of 8 and 13 were further confirmed by singlecrystal X-ray …
Number of citations: 2 onlinelibrary.wiley.com
L Liu, H Doucet - Synthesis, 2023 - thieme-connect.com
The reactivity of 1,2-dihalobenzenes in palladium-catalyzed C–H bond functionalization is more difficult to control than that of 1,3- and 1,4-dihalobenzenes because of a possible Pd 1,4-…
Number of citations: 1 www.thieme-connect.com
M Czub, K Durka, S Luliński, J Łosiewicz… - European Journal of …, 2017 - Wiley Online Library
… 3-Bromo-4-iodobenzonitrile was synthesized according to a previously reported protocol.18 … was slowly added to a stirred solution of 3-bromo-4-iodobenzonitrile18 (15.06 g, 0.049 mol) …
J Zhang, X Shi, H Doucet - European Journal of Organic …, 2021 - Wiley Online Library
… Pyrrolo[1,2-f]phenanthridine-10-carbonitrile (13) From 1-phenylpyrrole (0.214 g, 1.5 mmol) and 3-bromo-4-iodobenzonitrile (0.308 g, 1 mmol), product 13 was obtained in 53 % yield (…

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